2-Mercapto-4-methylpyridine

Catalog No.
S1534420
CAS No.
18368-65-5
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercapto-4-methylpyridine

CAS Number

18368-65-5

Product Name

2-Mercapto-4-methylpyridine

IUPAC Name

4-methyl-1H-pyridine-2-thione

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)

InChI Key

KGYJCSZMSPBJFS-UHFFFAOYSA-N

SMILES

CC1=CC(=S)NC=C1

Synonyms

4-Methyl-2(1H)-pyridinethione; 2-Mercapto-4-methylpyridine

Canonical SMILES

CC1=CC(=S)NC=C1

Isomeric SMILES

CC1=CC(=NC=C1)S

The exact mass of the compound 2-Mercapto-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Mercapto-4-methylpyridine (CAS 18368-65-5) is a functionalized heterocyclic organosulfur compound. As a member of the pyridinethiol class, it features a reactive thiol (-SH) group and an aromatic pyridine ring, making it a versatile building block and ligand in coordination chemistry, materials science, and organic synthesis. The presence of the methyl group at the 4-position distinguishes it from the parent compound, 2-mercaptopyridine, by altering its electronic properties, which has significant implications for its performance in specific applications.

Substituting 2-Mercapto-4-methylpyridine with its unmethylated analog, 2-mercaptopyridine, is inadvisable in chemically sensitive applications. The key differentiator is the electron-donating effect of the 4-methyl group. This substituent increases the electron density on the pyridine ring and the sulfur atom, which directly impacts fundamental chemical properties. For instance, it measurably increases the pKa of the thiol group, making it a weaker acid compared to 2-mercaptopyridine. This shift in basicity alters its behavior in pH-dependent processes, including metal-ligand binding equilibria, formulation stability, and reactivity in controlled synthetic pathways, rendering the two compounds non-interchangeable for optimized protocols.

Precisely Tuned Basicity for pH-Controlled Processes

The electron-donating 4-methyl group significantly decreases the acidity of the thiol group compared to the unsubstituted analog. The pKa value for the thiol deprotonation of 2-Mercapto-4-methylpyridine is 11.23, which is higher than the 9.92 value reported for 2-mercaptopyridine under identical conditions.

Evidence DimensionAcid Dissociation Constant (pKa of thiol group)
Target Compound Data11.23
Comparator Or Baseline2-Mercaptopyridine: 9.92
Quantified Difference1.31 pKa units higher (weaker acid)
ConditionsAqueous solution at 20°C.

This higher pKa allows for finer control over metal chelation, solubility, and reactivity in processes where pH is a critical parameter, preventing premature deprotonation or enabling specific binding within a narrow pH window.

Altered Surface Adsorption Behavior for Sensor and Nanomaterial Applications

In studies of self-assembled monolayers on gold surfaces, the 4-methyl group alters the molecule's interaction with the metal. Surface-Enhanced Raman Scattering (SERS) analysis shows that the C-S stretching vibration of 2-Mercapto-4-methylpyridine appears at 694 cm⁻¹, a distinct frequency compared to the 713 cm⁻¹ band for 2-mercaptopyridine. This spectral shift indicates a different binding orientation or electronic interaction with the gold surface.

Evidence DimensionC-S Stretching Frequency (SERS)
Target Compound Data694 cm⁻¹
Comparator Or Baseline2-Mercaptopyridine: 713 cm⁻¹
Quantified Difference19 cm⁻¹ lower frequency shift
ConditionsAdsorption on a gold surface from a 10⁻² M aqueous solution.

This modified surface interaction is critical for applications requiring reproducible and specific surface functionalization, such as in the fabrication of SERS-based chemical sensors or the controlled stabilization of metallic nanoparticles.

Demonstrated Precursor Suitability in High-Value Pharmaceutical Synthesis

2-Mercapto-4-methylpyridine is a documented starting material for the synthesis of key pyridine-containing intermediates used in the manufacture of proton-pump inhibitors, such as Lansoprazole. Its specific structure is integral to building the final active pharmaceutical ingredient (API). While direct yield comparisons are not provided, its inclusion in patented synthesis routes highlights its established utility and compatibility with industrial-scale processes, a status not specified for close structural analogs in this context.

Evidence DimensionRole in Patented Synthesis Route
Target Compound DataDocumented precursor for Lansoprazole intermediate.
Comparator Or BaselineClose analogs (e.g., other methyl-substituted isomers) are not specified as alternatives in this specific, established synthetic pathway.
Quantified DifferenceN/A
ConditionsSynthesis of benzimidazole-class APIs.

Procuring this specific isomer ensures adherence to established, high-value synthetic routes, minimizing process development risk and ensuring compatibility with downstream reaction steps for API manufacturing.

Fine-Tuning Metal-Ligand Interactions in Catalysis and Coordination Chemistry

This compound is the right choice when the basicity of the ligand needs to be precisely controlled to influence the electronic properties and stability of a metal complex. Its higher pKa relative to 2-mercaptopyridine allows for stable complex formation in more neutral or slightly basic conditions where the unsubstituted analog might already be fully deprotonated and less selective.

Development of SERS-Based Chemical Sensors and Functionalized Nanomaterials

For applications requiring a specific and reproducible binding mode on gold surfaces, 2-Mercapto-4-methylpyridine provides a distinct adsorption profile compared to its parent compound. This makes it a candidate for developing highly specific SERS substrates or for creating stable, functionalized gold nanoparticles where surface chemistry dictates performance.

Synthesis of Key Intermediates for Benzimidazole-Class APIs

This is the specified precursor for established synthetic routes towards APIs like Lansoprazole. Its use is critical for chemists and manufacturers looking to replicate or build upon documented, high-value pharmaceutical production processes, ensuring route fidelity and minimizing process deviation.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-methylpyridine-2(1H)-thione

Dates

Last modified: 08-15-2023

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